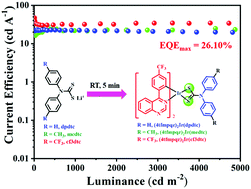Four-membered red iridium(iii) complexes with Ir–S–C–S structures for efficient organic light-emitting diodes†
Journal of Materials Chemistry C Pub Date: 2020-04-22 DOI: 10.1039/D0TC01312A
Abstract
Three sulfur atom containing ligands (diphenylcarbamodithioate (dpdtc), di-p-tolylcarbamodithioate (medtc) and bis(4-(trifluoromethyl)phenyl)carbamodithioate (cf3dtc)) were prepared for three red iridium(III) complexes. All (tfmpqz)2Ir(dpdtc), (tfmpqz)2Ir(medtc) and (tfmpqz)2Ir(cf3dtc) complexes were synthesized rapidly at room temperature in 5 min with high yields owing to strong coordination ability between sulfur and iridium atoms, in which 4-(4-(trifluoromethyl)phenyl)quinazoline (tfmpqz) was used as the main ligand. Three Ir(III) complexes show distinct PL emissions in the range of 617–629 nm with a high phosphorescence quantum yields of up to 83%, respectively. With these complexes as dopants, the organic light-emitting devices (OLEDs) with the double-emissive-layer structure of ITO/HATCN (hexaazatriphenylenehexacabonitrile, 5 nm)/TAPC (bis(4-(N,N-ditolyl-amino)phenyl)cyclohexane, 30 nm)/Ir(III) complexes: TCTA (4,4′,4′′-tris(carbazol-9-yl)-triphenylamine) (12 wt%, 10 nm)/Ir(III) complexes: 26DCzppy (2,6-bis-(3-(carbazol-9-yl)phenyl)pyridine) (12 wt%, 10 nm)/TmPyPB (1,3,5-tri((3-pyridyl)-phen-3-yl)benzene, 30 nm)/LiF (1 nm)/Al (100 nm) achieved good performances. In particular, the device employing the (tfmpqz)2Ir(cf3dtc) complex exhibits champion performances with a maximum luminance of 30 740 cd m−2 and a maximum external quantum efficiency of 26.10%, respectively.


Recommended Literature
- [1] Probing the guest-binding preference of three structurally similar and conformationally adaptive macrocycles†
- [2] A multi-purpose microfluidic perfusion system with combinatorial choice of inputs, mixtures, gradient patterns, and flow rates†
- [3] Early stages of insulin fibrillogenesis examined with ion mobility mass spectrometry and molecular modelling†
- [4] The conformation of pyrogallol as a result of cocrystallization with N-heterocyclic bases†
- [5] Three-dimensional graphene encapsulated Ag–ZnFe2O4 flower-like nanocomposites with enhanced photocatalytic degradation of enrofloxacin†
- [6] Front cover
- [7] Peptide mass fingerprinting using isotopically encoded photo-crosslinking amino acids†
- [8] Beckmann rearrangement of 1,2,3,8-tetrahydro-1-hydroxyiminocyclopent[a]indene and 1,2,3,4-tetrahydro-1-hydroxyiminofluorene
- [9] Tailor-made polyesters based on pentadecalactonevia enzymatic catalysis
- [10] Targeted photothermal therapy of mice and rabbits realized by macrophage-loaded tungsten carbide†










